

# Spectroscopic Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name:	1-Methyl-4-(3-nitrobenzyl)piperazine
Cat. No.:	B172480

[Get Quote](#)

**Disclaimer:** Extensive searches of publicly available scientific databases and vendor information did not yield specific experimental spectroscopic data (NMR, MS, IR) for the target compound, **1-Methyl-4-(3-nitrobenzyl)piperazine** (CAS: 198281-54-8). This guide will therefore provide a representative spectroscopic analysis of the closely related analogue, 1-Methyl-4-(4-nitrophenyl)piperazine, to illustrate the expected data and analytical workflow for researchers, scientists, and drug development professionals. All data presented below is for this analogue and should be interpreted as a predictive reference for the target compound.

## Introduction to Spectroscopic Characterization

Spectroscopic techniques are fundamental in the structural elucidation and purity assessment of synthesized chemical compounds. For a novel or reference compound such as **1-Methyl-4-(3-nitrobenzyl)piperazine**, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile. This document outlines the expected spectroscopic data for a key analogue and provides generalized experimental protocols for these analytical methods.

## Physicochemical Properties of the Target Compound

While spectroscopic data is not readily available, some basic physicochemical properties for **1-Methyl-4-(3-nitrobenzyl)piperazine** have been reported.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>
Molecular Weight	235.29 g/mol
CAS Number	198281-54-8
Physical Form	Solid
Melting Point	49 °C
Boiling Point	355.8 ± 27.0 °C at 760 mmHg

## Representative Spectroscopic Data: 1-Methyl-4-(4-nitrophenyl)piperazine

The following tables summarize the expected spectroscopic data based on the analogue 1-Methyl-4-(4-nitrophenyl)piperazine.

### Nuclear Magnetic Resonance (NMR) Spectroscopy Data

#### <sup>1</sup>H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available	-	-	-

#### <sup>13</sup>C NMR (Carbon NMR)

Chemical Shift (δ) ppm	Assignment
Data not available	-

Note: Specific NMR peak assignments for 1-Methyl-4-(4-nitrophenyl)piperazine are not available in the public domain. The table structure is provided as a template for expected data.

## Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

m/z Ratio	Relative Intensity (%)	Proposed Fragment
221	Base Peak	[M] <sup>+</sup> (Molecular Ion)
Other fragments not available	-	-

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2940	Strong	C-H stretch (aliphatic)
~2800	Medium	C-H stretch (N-CH <sub>3</sub> )
~1590, ~1490	Strong	C=C stretch (aromatic)
~1520, ~1340	Strong	N-O stretch (nitro group)
~1250	Medium	C-N stretch (aromatic amine)
~1130	Medium	C-N stretch (aliphatic amine)
~840	Strong	C-H bend (para-substituted aromatic)

Note: The IR data is predicted based on characteristic functional group frequencies.

## Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). The choice of solvent depends on the solubility of the compound and should be free of interfering signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  - The number of scans can range from 8 to 64, depending on the sample concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of  $^{13}\text{C}$ .
  - The spectral width should be set to encompass the expected range of carbon chemical shifts (e.g., 0-220 ppm).

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is appropriate.
- Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
- Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g.,  $m/z$  50-500).
- Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

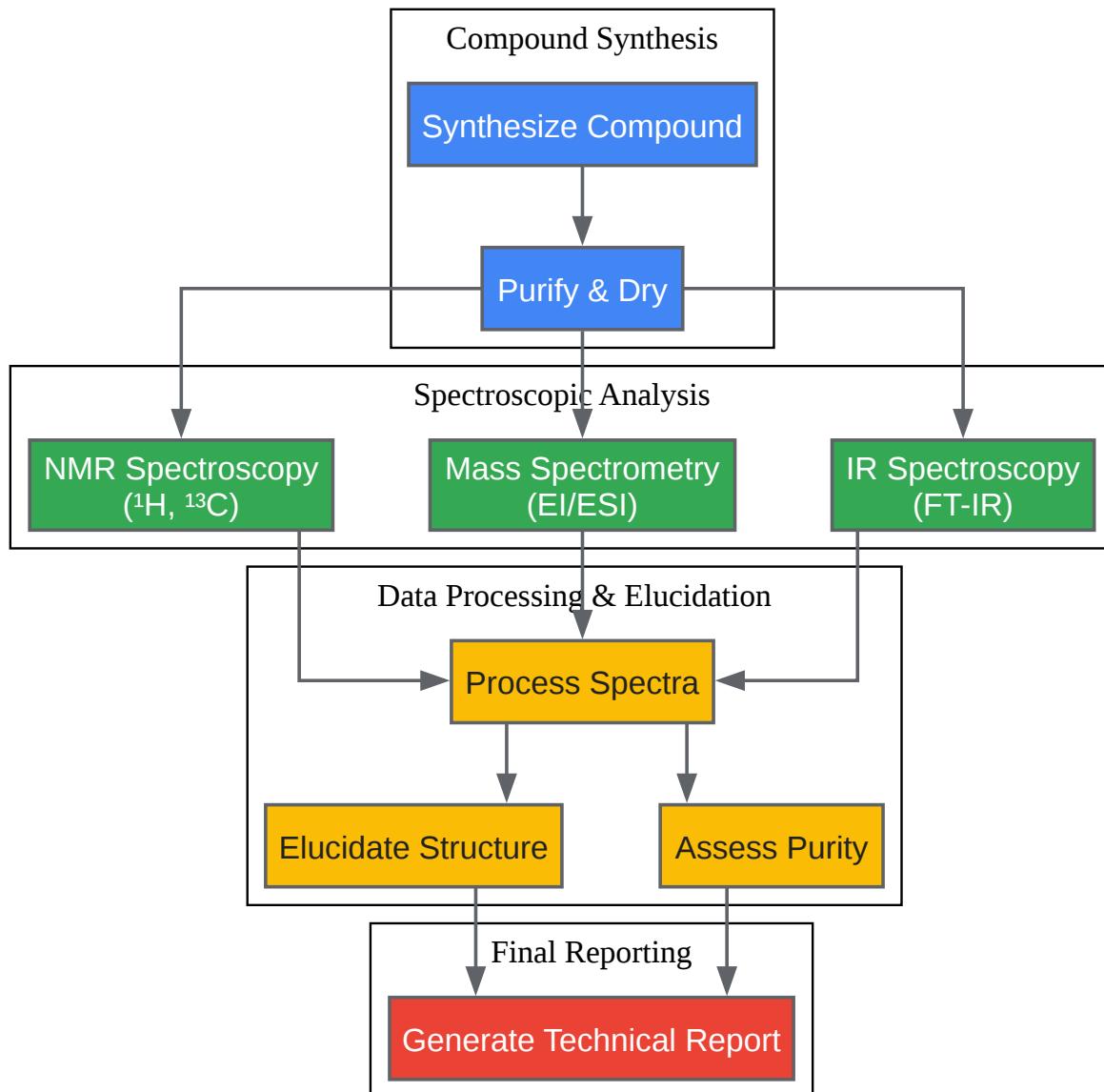
## Infrared Spectroscopy

- Sample Preparation:

- For Solids: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
- For Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure KBr pellet.
  - Record the sample spectrum over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).
  - The final spectrum is a ratio of the sample spectrum to the background spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

## Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methyl-4-(3-nitrobenzyl)piperazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b172480#1-methyl-4-3-nitrobenzyl-piperazine-spectroscopic-data-nmr-ms-ir>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)